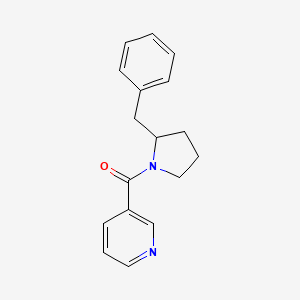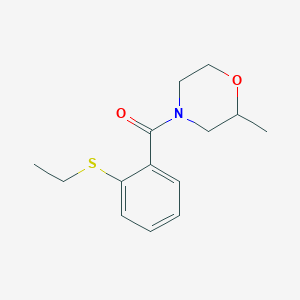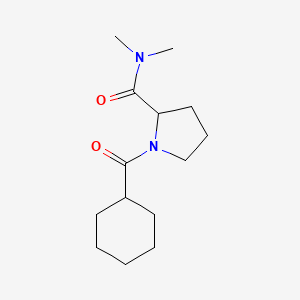![molecular formula C16H20N2O2 B7493055 1-[2-Oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B7493055.png)
1-[2-Oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]pyrrolidin-2-one, also known as α-PVP, is a synthetic cathinone that belongs to the class of pyrrolidinophenones. It is a stimulant drug that has been used as a recreational drug due to its euphoric effects. However, the scientific community has also shown an interest in α-PVP due to its potential applications in research.
Mechanism of Action
The mechanism of action of α-PVP is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. This results in increased alertness, energy, and euphoria.
Biochemical and Physiological Effects
The biochemical and physiological effects of α-PVP include increased heart rate, blood pressure, and body temperature. It also causes the release of dopamine and norepinephrine in the brain, which results in feelings of euphoria and increased energy. However, α-PVP can also cause negative effects such as anxiety, paranoia, and psychosis.
Advantages and Limitations for Lab Experiments
The advantages of using α-PVP in lab experiments include its ability to increase alertness and energy, which can be useful in studies that require participants to be alert and focused. However, the limitations of using α-PVP include its potential for abuse and its negative side effects, which can affect the validity of the results.
Future Directions
There are several future directions for research on α-PVP. One area of research is its potential as a treatment for depression and anxiety. Another area of research is its effects on memory and learning, which could have implications for the treatment of cognitive disorders. Additionally, more research is needed to understand the long-term effects of α-PVP use and its potential for addiction.
Synthesis Methods
The synthesis of α-PVP involves the reaction of prolintane with pyrrolidine and acetic anhydride. The reaction is carried out in the presence of a catalyst such as hydrochloric acid. The resulting product is then purified using various methods such as recrystallization and column chromatography.
Scientific Research Applications
α-PVP has been used in various scientific research studies. It has been studied for its effects on the central nervous system, including its potential as a treatment for depression and anxiety. It has also been studied for its potential as a cognitive enhancer and its effects on memory and learning.
properties
IUPAC Name |
1-[2-oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-15-9-5-10-17(15)12-16(20)18-11-4-8-14(18)13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGAYDQBSYRKNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN2CCCC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxypropan-1-one](/img/structure/B7492973.png)
![2-cyclopent-2-en-1-yl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7492980.png)
![(2-Methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B7492988.png)


![[4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone](/img/structure/B7493025.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2,2-dimethylpropan-1-one](/img/structure/B7493030.png)

![2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone](/img/structure/B7493049.png)



